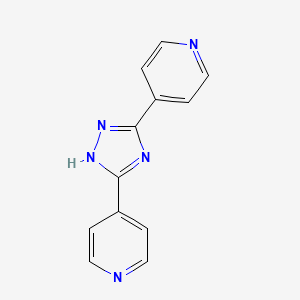

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Beschreibung

Historical Context and Discovery

The discovery and development of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine can be traced back to the broader historical context of triazole chemistry, which was first established by Bladin in 1885. The systematic exploration of triazole derivatives gained momentum throughout the 20th century as researchers recognized the exceptional chemical and biological properties of these nitrogen-rich heterocycles. The specific compound this compound emerged from efforts to combine the coordination properties of pyridine with the structural rigidity and electron-donating characteristics of triazole rings.

Early investigations into dipyridyl-triazole compounds were motivated by the search for new ligand systems capable of forming stable coordination complexes with transition metals. The compound was first synthesized as part of broader research programs aimed at developing new materials with unique electronic and magnetic properties. The historical development of this compound is closely linked to advances in heterocyclic synthesis methodologies, particularly the development of efficient routes for constructing triazole-containing molecules.

The compound gained significant recognition when researchers discovered its potential as a competitive inhibitor of xanthine oxidase, with inhibition constants less than 1 × 10⁻⁷ M. This discovery marked a pivotal moment in the compound's history, as it demonstrated the biological relevance of dipyridyl-triazole structures and opened new avenues for pharmaceutical research. The historical trajectory of this compound reflects the evolution of heterocyclic chemistry from purely academic interest to practical applications in medicine and materials science.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and chemical properties. The compound represents a sophisticated example of how multiple heterocyclic units can be combined to create molecules with enhanced functionality and diverse applications. The presence of five nitrogen atoms within its structure provides multiple sites for coordination, hydrogen bonding, and other intermolecular interactions that are fundamental to its chemical behavior.

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to its role as a building block for more complex molecular architectures. Its ability to act as a bridging ligand in coordination chemistry has enabled the construction of one-dimensional, two-dimensional, and three-dimensional coordination polymers with tailored properties. These materials have found applications in gas storage, separation, catalysis, and sensing, demonstrating the far-reaching impact of this relatively simple heterocyclic compound.

The compound's significance is further enhanced by its stability and synthetic accessibility. Unlike many heterocyclic compounds that require harsh reaction conditions or exotic reagents for their preparation, this compound can be synthesized using relatively straightforward methods. This accessibility has facilitated its widespread adoption in research laboratories and has contributed to the extensive body of literature describing its properties and applications.

The molecule's significance in heterocyclic chemistry is also reflected in its ability to undergo various chemical transformations while maintaining its core structure. The pyridine rings can be functionalized through electrophilic and nucleophilic substitution reactions, while the triazole ring can participate in coordination chemistry and hydrogen bonding interactions. This versatility has made it a valuable scaffold for the development of new materials and pharmaceuticals.

Position within Triazole Chemistry

Within the expansive field of triazole chemistry, this compound holds a distinctive position as a representative of substituted 1,2,4-triazole derivatives. The compound exemplifies the structural diversity possible within triazole chemistry, where the basic triazole ring can be elaborated with various substituents to modify its properties and applications. The 1,2,4-triazole core provides a stable, aromatic five-membered ring system with three nitrogen atoms positioned to offer multiple coordination sites and electronic effects.

The position of this compound within triazole chemistry is characterized by its role as a multitopic ligand, a classification that distinguishes it from simpler triazole derivatives. While many triazole compounds function as monodentate or bidentate ligands, this compound can coordinate to multiple metal centers simultaneously, enabling the formation of extended coordination networks. This capability places it among the more sophisticated members of the triazole family and highlights the evolution of triazole chemistry toward increasingly complex structural motifs.

The compound's position within triazole chemistry is also defined by its electronic properties, which differ significantly from those of simpler triazole derivatives. The electron-donating pyridine substituents modify the electronic distribution within the triazole ring, affecting its coordination behavior and chemical reactivity. This electronic modification represents an important aspect of triazole chemistry, where substituent effects can be used to fine-tune the properties of the heterocyclic core.

Contemporary triazole chemistry has embraced the concept of functional triazoles, where the basic triazole structure is modified to incorporate additional functionality. This compound represents an early and successful example of this approach, demonstrating how triazole derivatives can be designed for specific applications. Its success has inspired the development of numerous related compounds and has contributed to the recognition of triazole chemistry as a fertile area for materials and pharmaceutical research.

Nomenclature and Identification Systems

The nomenclature and identification of this compound reflects the complexity of systematic chemical naming for polyheterocyclic compounds. The systematic International Union of Pure and Applied Chemistry name clearly indicates the structural relationship between the constituent heterocyclic units, with the triazole ring serving as the central connecting unit and the pyridine rings attached at the 4-position of each pyridine moiety. This naming convention follows established protocols for describing substituted heterocycles and provides unambiguous identification of the compound's structure.

Eigenschaften

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGHTHKDNHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368692 | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4329-78-6 | |

| Record name | 4,4′-(1H-1,2,4-Triazole-3,5-diyl)bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Steps

- Step 1: Condensation of pyridine-4-carboxaldehyde with hydrazine hydrate to form the hydrazone.

- Step 2: Cyclization of the hydrazone using an oxidizing agent or under microwave irradiation to close the triazole ring.

This method can be optimized by using microwave irradiation to accelerate the reaction, typically conducted in water at 140 °C for about 1.5 hours, followed by treatment with ammonium sulfide in water to complete the cyclization process.

Preparation via Isonicotinic Acid and Hydrazine

An alternative and more recently reported method starts from isonicotinic acid and hydrazine. This approach involves:

- Reacting isonicotinic acid with hydrazine to form hydrazide intermediates.

- Subsequent cyclization to yield 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

This method was described as a facile approach, involving aqueous acidic conditions and diazotization steps. The deamination of intermediate compounds leads to the final dipyridyl-triazole product with an overall yield of approximately 9%.

Detailed Synthesis Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Isonicotinic acid + hydrazine in aqueous medium | Formation of hydrazide intermediate |

| 2 | Acidic aqueous solution (6M HCl) + NaNO2 | Diazotization and deamination |

| 3 | pH adjustment to 4-6.5 (NaOH) | Precipitation of product |

| 4 | Filtration and drying | Isolation of 3,5-di-(4-pyridyl)-1,2,4-triazole |

Infrared and NMR characterization confirmed the structure, with key IR bands at 1607 cm⁻¹ and 1448 cm⁻¹ and ^1H-NMR signals corresponding to the pyridine protons.

Industrial and Scale-Up Considerations

Industrial production methods are less explicitly documented but generally follow the principles of the above laboratory syntheses with optimizations for scale, yield, and purity:

- Use of continuous flow reactors to improve reaction control and reproducibility.

- Application of microwave-assisted synthesis to reduce reaction times and energy consumption.

- Optimization of purification steps such as recrystallization or chromatographic methods to ensure high purity.

The use of water as a solvent and relatively mild conditions (140 °C, microwave irradiation) make the process environmentally favorable and potentially scalable.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridine-4-carboxaldehyde + Hydrazine Hydrate | Pyridine-4-carboxaldehyde, hydrazine hydrate | Microwave irradiation, 140 °C, water, ammonium sulfide | Not specified | Multi-step, microwave-assisted cyclization |

| Isonicotinic Acid + Hydrazine | Isonicotinic acid, hydrazine, HCl, NaNO2 | Acidic aqueous medium, diazotization, pH adjustment | ~9 | Facile method, involves deamination step |

Research Findings and Analytical Data

- Spectroscopic Analysis: The synthesized 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine shows characteristic IR absorption bands around 1600 cm⁻¹ (C=N stretching) and distinct ^1H-NMR signals for pyridine protons at δ 8.7 and 8.0 ppm.

- Elemental Analysis: Found values closely match calculated values for C, H, and N content, confirming the compound's purity and correct stoichiometry.

- Reaction Yields: While the hydrazine and isonicotinic acid method reports a modest yield (~9%), microwave-assisted methods may improve efficiency but require further optimization for industrial viability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Di(pyridin-4-yl)-1H-1,2,4-triazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Pyridinringe können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierungsmittel für elektrophile Substitution; Nucleophile wie Amine für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Pyridin-N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Pyridinringe einführen können.

Wissenschaftliche Forschungsanwendungen

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine, a chemical compound with the CAS No. 4329-78-6, has several applications across scientific research, including coordination chemistry, drug design, and material science . It is a molecule with a molecular weight of 223.23 and a molecular formula of C12H9N5 .

Scientific Research Applications

This compound is primarily utilized in scientific research for various applications. These applications span across chemistry, biology, medicine, and material science.

Chemistry

- Coordination Chemistry This compound is used as a ligand to form metal-organic frameworks (MOFs) and other supramolecular assemblies. It coordinates with metal ions through the nitrogen atoms in the pyridine and triazole rings, forming stable complexes.

- Ligand in Metal-Organic Frameworks (MOFs) The compound's unique arrangement of pyridine and triazole rings provides distinct coordination environments, making it valuable in designing novel materials and catalysts.

Biology and Medicine

- Drug Design Due to the bioactivity of the triazole ring, this compound is investigated as a scaffold in drug design.

- Biological Probes It is used in developing probes for detecting metal ions in biological systems.

Industry

- Material Science This compound is utilized in synthesizing advanced materials with specific electronic, magnetic, or optical properties.

- Sensors It is incorporated into sensor technologies for detecting environmental pollutants or biological markers.

Structure and Properties

This compound features a triazole ring flanked by pyridine groups. The IUPAC name for this compound is 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine .

It is typically stored sealed in a dry environment at 2-8°C . With a purity of 97%, the compound appears as an off-white to brown solid .

Safety Information

The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338 .

Synonyms

Synonyms for this compound include :

- 3,5-dipyridyl-1,2,4-triazole

- 3,5-bis(4-pyridyl)-1,2,4-triazolyl

- Isoniazid Impurity H

- Topicast impurity A

- 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Similar Compounds

- 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine Another triazole-based ligand with similar coordination properties.

- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid Used in the formation of metal-organic frameworks.

Uniqueness

Wirkmechanismus

The mechanism of action of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

3,3'-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)dipyridine (3o) Structure: Incorporates a phenyl substituent at the triazole 1-position. Synthesis: Yield of 94% via conventional methods, purified by column chromatography .

4,4'-[1-(4-Pyridinylmethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine (CAS: 55391-42-9)

- Structure : Contains a pyridinylmethyl group at the triazole 1-position.

- Application : Used in MOFs due to its ability to form extended networks via coordination with metal ions .

2,2'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine (CAS: 1671-85-8)

DNA Interaction :

- Bis-triazolyl-pyridine derivatives (e.g., 15d, 16d) with piperidine/pyrrolidine substituents exhibit stronger noncanonical DNA interactions due to enhanced hydrogen bonding and van der Waals forces . The target compound lacks these substituents, limiting its DNA-binding efficacy.

Protein Binding Affinity :

Commercial and Industrial Relevance

- Pharmaceuticals: The target compound is a known impurity in Topiroxostat, requiring strict purity control (≥95%) .

- Pricing : Sold at €75.00/g (CymitQuimica), comparable to other triazole derivatives (e.g., 3-methyl-6-oxo-1-phenyl-pyridine at €754.00/g) .

Biologische Aktivität

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H9N5

- CAS Number : 4329-78-6

- Molecular Weight : 225.24 g/mol

The compound features a triazole ring connected to two pyridine moieties, which contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Case Study : In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in late apoptotic cells from 0.09% (control) to approximately 29.3% after treatment with the compound . This suggests a potential role as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been documented:

- Research Findings : A recent study evaluated the influence of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). The compounds demonstrated low toxicity and significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations between 25–100 µg/mL . This indicates potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Metal Ion Coordination : The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity in biological systems .

Comparative Analysis

To further understand the biological activity of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Tris(3-hydroxypropyltriazolylmethyl)amine | Low | Moderate | Low |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | High | Moderate | Moderate |

This table illustrates that while some compounds may excel in specific activities (e.g., antimicrobial), this compound shows a balanced profile across multiple biological activities.

Q & A

Q. What are the established synthetic routes for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, and what are their yield optimization challenges?

The compound is typically synthesized via cyclocondensation reactions between pyridine derivatives and triazole precursors. A common method involves reacting 4-pyridinecarboxaldehyde with hydrazine derivatives under reflux conditions, followed by oxidative cyclization using catalysts like iodine or Cu(I/II) salts . Yield optimization is hindered by side reactions such as over-oxidation or incomplete cyclization. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical, with yields ranging from 40–65% depending on stoichiometric ratios and reaction time .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

Key characterization methods include:

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths (e.g., C–N triazole bonds ≈ 1.31–1.35 Å) and confirms planarity of the triazole-pyridine core .

- NMR spectroscopy: ¹H NMR (DMSO-d₆) shows pyridyl protons at δ 8.5–8.7 ppm and triazole protons at δ 8.9–9.1 ppm. ¹³C NMR confirms aromatic carbons at 120–150 ppm .

- Mass spectrometry (ESI-MS): Molecular ion peak at m/z 223.23 (M⁺) .

Q. What are the primary applications of this compound in coordination chemistry?

The compound acts as a ditopic ligand in metal-organic frameworks (MOFs) due to its dual pyridyl N-donor sites. It coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form 1D chains or 2D networks, often used in gas adsorption or catalysis studies . Its rigid geometry enhances framework stability, making it suitable for designing porous materials .

Advanced Research Questions

Q. How does this compound perform in MOF-based sensor design, and what are its limitations?

In MOF sensors, the compound’s π-conjugated system enables luminescence quenching upon analyte binding (e.g., nitroaromatics, heavy metals). For example, Cu(II)-MOFs incorporating this ligand show selective iodine detection via fluorescence attenuation (detection limit ≈ 10⁻⁶ M) . Limitations include susceptibility to solvent-induced framework collapse and limited selectivity in aqueous media .

Q. What crystallographic challenges arise during refinement of MOFs containing this ligand, and how are they addressed?

Disorder in the triazole-pyridine moiety complicates refinement. SHELXL (via SHELX suite) is employed for anisotropic displacement parameter (ADP) modeling, with restraints applied to bond distances and angles to mitigate overfitting . High-resolution synchrotron data (λ < 1 Å) improves electron density maps for accurate triazole ring positioning .

Q. How do computational methods aid in predicting the compound’s reactivity in catalytic MOFs?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, revealing electron-deficient triazole regions that stabilize metal centers. Molecular docking simulations (AutoDock Vina) model substrate binding in catalytic pockets, guiding experimental designs for oxidation reactions .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

Discrepancies in yields (40–65%) arise from variations in reaction solvents (DMF vs. ethanol), catalyst loading (5–10 mol% CuI), and purification protocols. Systematic optimization via Design of Experiments (DoE) identifies ethanol with 7.5 mol% CuI as optimal for reproducibility .

Q. How does ligand functionalization impact MOF porosity and stability?

Post-synthetic modification (PSM) of the pyridyl groups (e.g., introducing –COOH via oxidation) enhances MOF hydrophilicity and CO₂ uptake capacity (from 2.5 to 4.2 mmol/g at 298 K). However, excessive functionalization disrupts crystallinity, necessitating balance between functionality and structural integrity .

Methodological Recommendations

- Crystallography: Use SHELXTL for structure solution and refinement, leveraging HKLF 4 format for high-precision data .

- Synthesis: Monitor reaction progress via TLC (Rf ≈ 0.3 in CH₂Cl₂/MeOH 9:1) to minimize byproducts .

- MOF Design: Pair with dicarboxylate ligands (e.g., terephthalic acid) to stabilize 3D frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.